

An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride (C₁₁H₁₅ClO₂S)

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Compound of Interest

Compound Name: (4-tert-butylphenyl)methanesulfonyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-tert-butylphenyl)methanesulfonyl chloride**, a sulfonyl chloride derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its potential applications in drug discovery, supported by relevant biological data and pathway visualizations.

Chemical and Physical Properties

(4-tert-butylphenyl)methanesulfonyl chloride is a solid organic compound. The bulky tert-butyl group on the phenyl ring significantly influences its solubility and reactivity. While specific experimental data is limited in publicly available literature, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

Table 1: Chemical and Physical Properties of **(4-tert-butylphenyl)methanesulfonyl chloride**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ ClO ₂ S	PubChem[1]
Molecular Weight	246.75 g/mol	PubChem[1]
IUPAC Name	(4-tert-butylphenyl)methanesulfonyl chloride	PubChem[1]
CAS Number	519056-61-2	PubChem[1]
Appearance	Solid (predicted)	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and THF. Insoluble in water.	Inferred
Hazard Statements	H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)	PubChem[1]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **(4-tert-butylphenyl)methanesulfonyl chloride** is not readily available in the chemical literature, its synthesis can be achieved through established methods for the preparation of arylalkanesulfonyl chlorides. The most plausible route involves the oxidative chlorination of the corresponding thiol, (4-tert-butylphenyl)methanethiol. An alternative, though likely less direct, route could involve the chlorination of a sulfonic acid precursor.

Synthesis via Oxidative Chlorination of (4-tert-butylphenyl)methanethiol

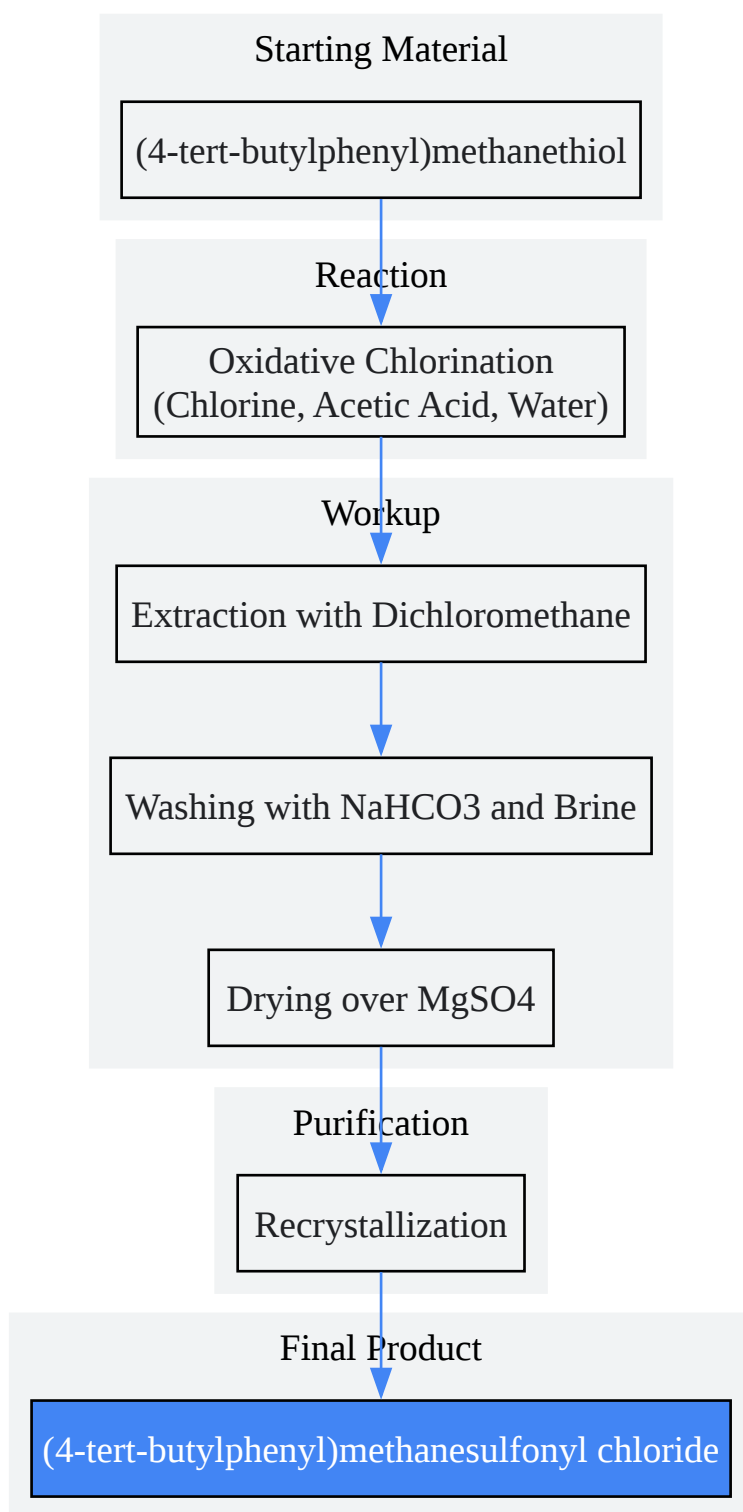
This is the most direct and likely highest-yielding method. The starting material, (4-tert-butylphenyl)methanethiol (also known as 4-tert-butylbenzyl mercaptan), is commercially available. The reaction involves the oxidation of the thiol to a sulfonyl chloride in the presence of a chlorinating agent.

Experimental Protocol:

- Materials:
 - (4-tert-butylphenyl)methanethiol
 - Glacial acetic acid
 - Water
 - Chlorine gas or an alternative chlorinating agent (e.g., sulfuryl chloride)
 - Dichloromethane (for extraction)
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate
- Procedure:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve (4-tert-butylphenyl)methanethiol (1 equivalent) in a mixture of glacial acetic acid and water.
 - Cool the reaction mixture to 0-5 °C using an ice bath.
 - Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. Alternatively, add a solution of the chlorinating agent in a suitable solvent dropwise.
 - Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the yellow color of excess chlorine disappears.
- Extract the product with dichloromethane (3 x volume of the reaction mixture).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **(4-tert-butylphenyl)methanesulfonyl chloride**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Workflow for the Synthesis of **(4-tert-butylphenyl)methanesulfonyl chloride**



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Caption: A typical workflow for the synthesis of **(4-tert-butylphenyl)methanesulfonyl chloride**.

Spectroscopic Data

As of the date of this document, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **(4-tert-butylphenyl)methanesulfonyl chloride** is not available in common public spectral databases. The following table provides predicted and analogous data for reference.

Table 2: Predicted and Analogous Spectroscopic Data

Technique	Predicted/Analogous Data for (4-tert-butylphenyl)methanesulfonyl chloride
¹ H NMR	Predicted shifts (CDCl ₃ , 400 MHz): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, CH ₂), 1.30 (s, 9H, C(CH ₃) ₃) ppm.
¹³ C NMR	Predicted shifts (CDCl ₃ , 101 MHz): δ 153.0, 131.0, 129.5, 126.5, 65.0 (CH ₂), 34.5, 31.0 ppm.
FT-IR	Characteristic peaks expected around 1370 cm ⁻¹ (asymmetric SO ₂) and 1170 cm ⁻¹ (symmetric SO ₂).
Mass Spec (EI)	Predicted m/z: 246 (M ⁺), with characteristic isotopic pattern for chlorine. Fragmentation would likely show loss of SO ₂ Cl.

Applications in Drug Development

(4-tert-butylphenyl)methanesulfonyl chloride serves as a versatile building block for the synthesis of various sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities. The tert-butylphenyl moiety is a common feature in many pharmacologically active molecules, often contributing to favorable pharmacokinetic properties by increasing lipophilicity and metabolic stability.

Synthesis of Bioactive Sulfonamides

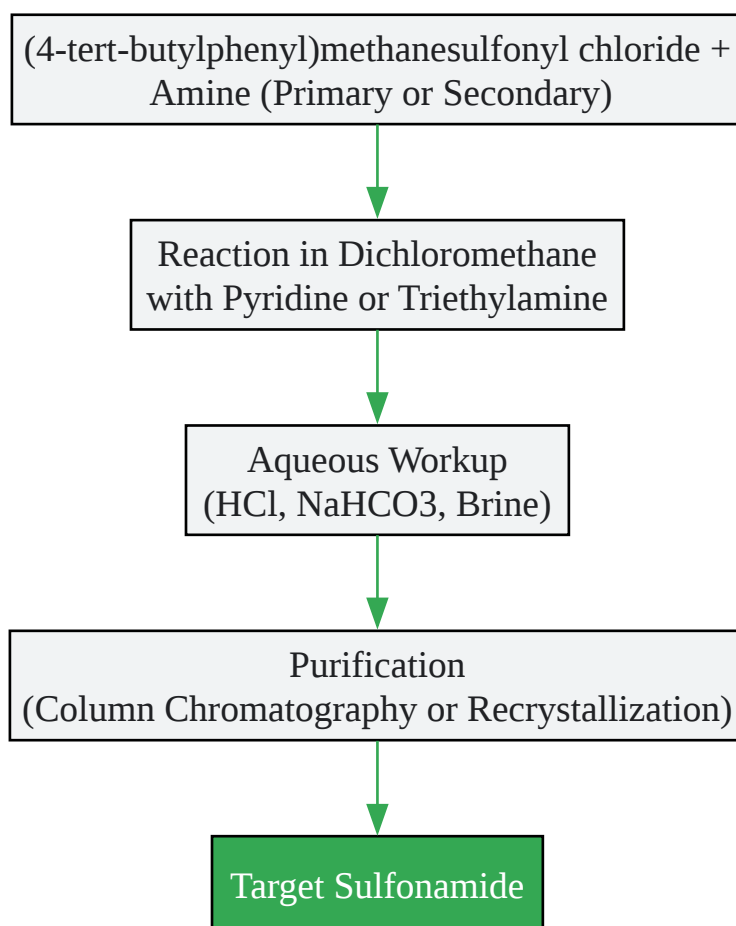
The primary application of **(4-tert-butylphenyl)methanesulfonyl chloride** in drug discovery is its reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane.

General Experimental Protocol for Sulfonamide Synthesis:

- Materials:
 - **(4-tert-butylphenyl)methanesulfonyl chloride**
 - Primary or secondary amine
 - Pyridine or triethylamine
 - Dichloromethane
 - 1 M HCl solution
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate
- Procedure:
 - Dissolve the amine (1 equivalent) and pyridine or triethylamine (1.2 equivalents) in dichloromethane.
 - Cool the solution to 0 °C.
 - Add a solution of **(4-tert-butylphenyl)methanesulfonyl chloride** (1.1 equivalents) in dichloromethane dropwise.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude sulfonamide by column chromatography or recrystallization.

Workflow for Sulfonamide Synthesis



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Caption: General workflow for the synthesis of sulfonamides.

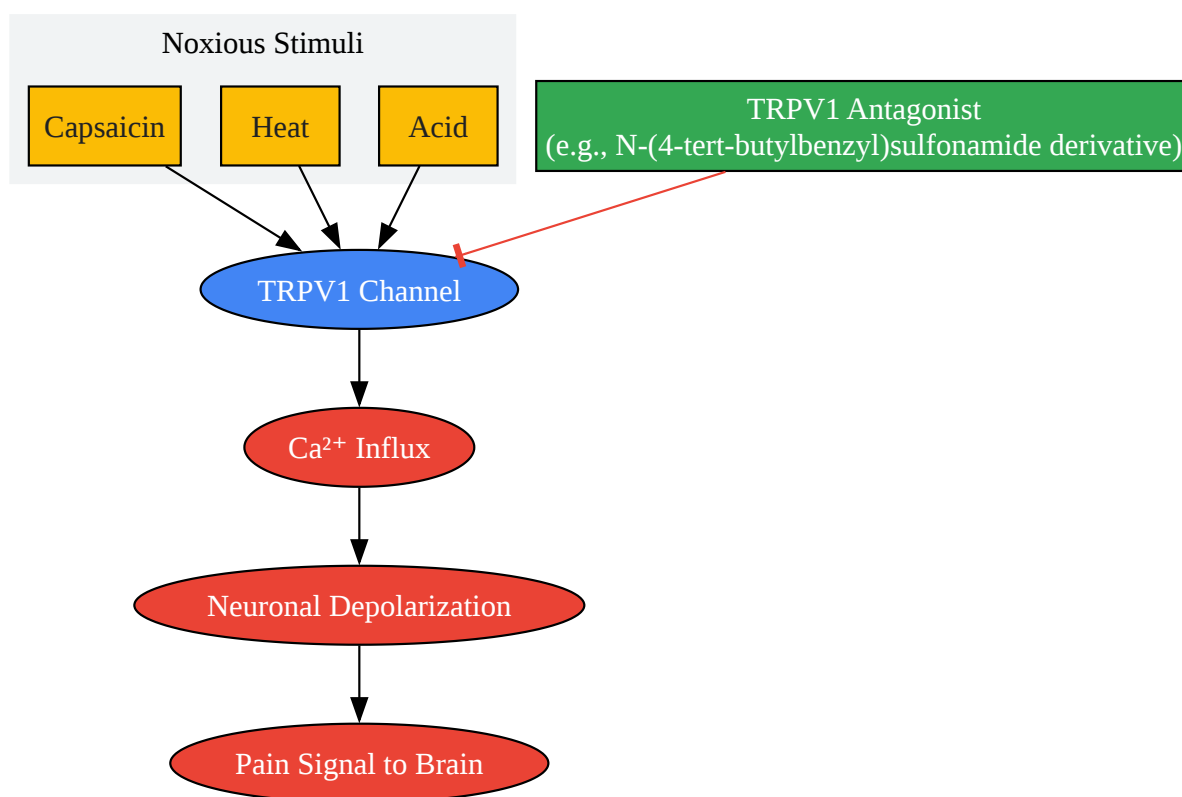
Potential Therapeutic Targets

While direct evidence of **(4-tert-butylphenyl)methanesulfonyl chloride**'s use in synthesizing marketed drugs is limited, the structural motif of N-(4-tert-butylbenzyl)sulfonamide is present in

compounds investigated for various therapeutic targets.

Derivatives of N-(4-tert-butylbenzyl) amides and thioureas have been explored as potent antagonists of the TRPV1 receptor, a key player in pain sensation.[2] The **(4-tert-butylphenyl)methanesulfonyl chloride** could be a key intermediate for synthesizing novel sulfonamide-based TRPV1 antagonists.

Signaling Pathway of TRPV1 in Nociception



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Caption: Simplified signaling pathway of TRPV1 activation and its inhibition.

Conclusion

(4-tert-butylphenyl)methanesulfonyl chloride is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its utility in the construction of diverse sulfonamide libraries makes it a compound of interest for researchers developing novel therapeutics. While detailed experimental and spectroscopic data remain to be fully documented in public domains, established synthetic methodologies provide a clear path for its preparation and utilization. The exploration of its derivatives as modulators of targets such as TRPV1 highlights the promising future for this compound in medicinal chemistry.

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References

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- 2. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
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